Florylpicoxamid-phenol represents the bioactive derivative of the fungicide florylpicoxamid, which belongs to the quinone inside inhibitor (QiI) class targeting the cytochrome bc1 complex. Its development exemplifies a rational deconstruction strategy applied to the macrocyclic natural product UK-2A, yielding a synthetically accessible, stereochemically simplified antifungal agent with broad-spectrum efficacy against Ascomycota and Basidiomycota pathogens [1] [3].
Macrocyclic natural products have long served as structural blueprints for agrochemical innovation due to their inherent bioactivity and molecular complexity. However, their direct application is often hampered by challenges in scalability, structural instability, and synthetic intractability. Early fungicides derived from natural macrocycles—such as the strobilurins—demonstrated the commercial viability of this approach but required significant optimization to overcome limitations like photolability and resistance development. The discovery of UK-2A, a macrocyclic antifungal compound with potent activity against cereal and banana pathogens, marked a critical milestone. Despite its promising bioactivity, UK-2A’s structural complexity (featuring a 16-membered macrolactone ring and multiple stereocenters) precluded cost-effective large-scale synthesis. This limitation catalyzed efforts to design simplified, synthetically feasible analogues that retained the core bioactivity of the parent scaffold, ultimately culminating in the florylpicoxamid structural lineage [1] [3].
The development of florylpicoxamid-phenol exemplifies a systematic deconstruction strategy applied to UK-2A’s macrocyclic architecture. Researchers at Corteva Agriscience employed stepwise structural simplification to identify the minimal pharmacophore essential for antifungal activity:
This approach transformed a structurally daunting natural product into a synthetically tractable candidate. As demonstrated in Table 1, florylpicoxamid-phenol retains the essential QiI-binding elements while drastically reducing molecular complexity compared to its precursors.
Table 1: Structural Deconstruction of UK-2A to Florylpicoxamid-Phenol
Compound | Macrocyclic? | Key Functional Groups | Stereocenters | Synthetic Steps |
---|---|---|---|---|
UK-2A (Natural Product) | Yes | Macrolactone, phenol, picolinamide, N-O chelator | 7 | >20 (fermentation) |
Fenpicoxamid (Intermediate) | Yes | Modified macrolactone, phenol, picolinamide | 5 | 15 (semi-synthetic) |
Florylpicoxamid-Phenol (Target) | No | Phenol, picolinamide, N-O chelator | 3 | 8 (fully synthetic) |
UK-2A and its semi-synthetic derivative fenpicoxamid provided indispensable templates for florylpicoxamid-phenol’s design:
Florylpicoxamid-phenol emerged as the non-macrocyclic evolution of these templates. It incorporated the bioactive phenol group linked to a truncated, stereochemically simplified picolinamide backbone while eliminating the metabolically vulnerable macrolactone. This redesign maintained high affinity for the Qi site of Complex III (Ki = 0.8 nM) but enabled economical large-scale synthesis. Crucially, it avoided cross-resistance with major fungicide classes (e.g., QoIs, SDHIs, DMIs), as validated against Zymoseptoria tritici and Botrytis cinerea [1] [3].
Table 2: Evolution of Key Structural Features from UK-2A to Florylpicoxamid-Phenol
Structural Feature | UK-2A | Fenpicoxamid | Florylpicoxamid-Phenol |
---|---|---|---|
Macrocyclic Ring | Present | Present | Absent |
Phenol Group | Present | Present (esterified) | Present (esterified) |
Picolinamide Unit | Present | Present | Present (optimized) |
Metal-Chelating N-O Motif | Present | Present | Present |
Synthetic Viability | Low | Moderate | High |
A pivotal breakthrough in florylpicoxamid-phenol’s design was the strategic reduction of stereochemical complexity. Where UK-2A possessed seven stereocenters and fenpicoxamid retained five, florylpicoxamid-phenol incorporates only three. This was achieved through:
This stereochemical economy enhanced manufacturability while ensuring biological precision: the single-isomer design delivers maximal target affinity and minimizes environmental persistence of inactive stereoisomers.
Table 3: Stereochemical Optimization in Florylpicoxamid-Phenol Development
Parameter | Fenpicoxamid | Florylpicoxamid-Phenol | Impact |
---|---|---|---|
Number of Stereocenters | 5 | 3 | 40% reduction in synthetic complexity |
Key Chiral Building Blocks | Complex fermentation | (S)-Lactic acid, (S)-Alanine | Renewable, low-cost, scalable |
Renewable Carbon Content | <10% | ~50% | Reduced environmental footprint |
Synthetic Step Reduction | 15+ | 8 | Higher yield, lower cost |
Concluding Remarks
Florylpicoxamid-phenol epitomizes a paradigm shift in natural product-based agrochemical design: the transition from complex macrocyclic scaffolds to synthetically viable, stereochemically refined mimics. By deconstructing UK-2A and fenpicoxamid, researchers identified and optimized the minimal pharmacophore essential for QiI inhibition, culminating in a fungicide with uncompromised efficacy, enhanced manufacturability, and alignment with green chemistry principles. This approach establishes a template for future agrochemical innovation in an era demanding both sustainability and resistance management.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: